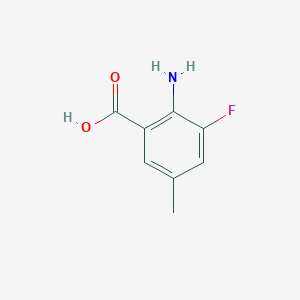

2-amino-3-fluoro-5-methylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-3-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGMSIALAWEXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039900-47-4 | |

| Record name | 2-amino-3-fluoro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3 Fluoro 5 Methylbenzoic Acid and Its Analogues

Established Synthetic Routes and Mechanistic Considerations

Established synthetic routes to substituted aminobenzoic acids often involve multi-step sequences that allow for the sequential introduction of functional groups. These methods, while sometimes lengthy, provide a reliable means of controlling the final substitution pattern.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of nucleophiles onto an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. In the context of synthesizing 2-amino-3-fluoro-5-methylbenzoic acid, an SNAr approach could theoretically be employed to introduce the amino or fluoro group.

The mechanism of SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction. masterorganicchemistry.comlibretexts.org For the reaction to proceed, the aromatic ring must be electron-deficient. masterorganicchemistry.com

In a potential SNAr strategy for a precursor to the target molecule, a starting material with a leaving group (e.g., a nitro group or a halogen) ortho or para to a carboxylic acid or its ester could be utilized. For instance, the displacement of a fluorine atom by an amine or ammonia is a common SNAr reaction. A study on the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrated the successful nucleophilic aromatic substitution of a fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This highlights the feasibility of employing SNAr for the introduction of an amino group in the presence of a fluorine atom, provided the ring is sufficiently activated by other substituents like a nitro group, which can later be reduced.

Interestingly, the typical leaving group ability trend seen in SN1 and SN2 reactions is reversed in SNAr. Fluorine is often the best leaving group among the halogens in SNAr reactions because the first step, the nucleophilic attack, is the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com

Multi-Step Total Synthesis Approaches

Multi-step synthesis provides a robust and versatile platform for the construction of highly substituted aromatic compounds. These routes often begin with a simpler, commercially available starting material and involve a series of reactions to introduce the desired functional groups in a regiocontrolled manner.

A well-documented multi-step synthesis for the closely related analogue, 2-amino-3-fluorobenzoic acid, starts from 2-fluoroaniline. orgsyn.org This procedure can be adapted to understand the potential synthesis of the target molecule. The key steps are outlined below:

Acetamide Formation: The synthesis begins with the reaction of 2-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form N-(2-fluorophenyl)-2-(hydroxyimino)acetamide. orgsyn.org

Cyclization to Isatin: This intermediate is then cyclized in the presence of concentrated sulfuric acid to yield 7-fluoroisatin. orgsyn.org The temperature of this reaction is critical to prevent the formation of by-products. orgsyn.org

Oxidative Cleavage: Finally, the 7-fluoroisatin is subjected to oxidative cleavage using hydrogen peroxide in a basic solution to afford 2-amino-3-fluorobenzoic acid. orgsyn.org

To synthesize the target molecule, this compound, this route could be modified by starting with 2-fluoro-4-methylaniline. The reaction sequence would then be expected to yield the desired product.

Another relevant example is the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid from m-toluic acid. google.com This multi-step process involves:

Nitration: m-Toluic acid is nitrated to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Chlorination: Finally, a chlorination step is performed to introduce the chlorine atom.

This approach demonstrates the principle of building complexity on a simple aromatic scaffold through a sequence of electrophilic aromatic substitution and functional group interconversion reactions.

A one-pot synthesis for 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid has also been reported. sioc-journal.cn This method involves the formation of an isatoic anhydride intermediate, followed by aminolysis and subsequent electrophilic halogenation. sioc-journal.cn This strategy highlights the potential for process optimization by combining multiple steps into a single operation.

| Starting Material | Key Intermediates | Final Product Analogue | Reference |

| 2-Fluoroaniline | N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide, 7-Fluoroisatin | 2-Amino-3-fluorobenzoic acid | orgsyn.org |

| m-Toluic acid | 2-Nitro-3-methylbenzoic acid, 2-Amino-3-methylbenzoic acid | 2-Amino-3-methyl-5-chlorobenzoic acid | google.com |

| 2-Amino-3-methylbenzoic acid | 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, 2-Amino-N,3-dimethylbenzamide | 2-Amino-5-halogenated-N,3-dimethylbenzamides | sioc-journal.cn |

Regioselective Functionalization Techniques for Aromatic Systems

Achieving the desired substitution pattern on the benzoic acid ring is a central challenge in the synthesis of this compound. Regioselective functionalization techniques are therefore of paramount importance.

One powerful strategy is directed ortho-metalation (DoM) . In this approach, a functional group on the aromatic ring directs the deprotonation of a nearby ortho-position by an organolithium reagent. The resulting aryl-lithium species can then be quenched with an electrophile to introduce a new substituent. The carboxylate group of benzoic acid can act as a directing group, facilitating functionalization at the C2 and C6 positions.

Another key technique is catalytic C-H activation . This modern approach utilizes transition metal catalysts to directly functionalize C-H bonds, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. For instance, rhodium(III)-catalyzed carboxylate-directed ortho-selective thiolation of benzoic acids has been demonstrated, showcasing the utility of this strategy for introducing substituents specifically at the position ortho to the carboxylic acid group.

Advanced Synthetic Approaches and Process Optimization

In recent years, there has been a significant drive towards the development of more efficient, sustainable, and cost-effective synthetic methods. This has led to the exploration of advanced synthetic approaches, including catalytic methods and the application of green chemistry principles.

Catalytic Methods in Synthesis

Catalytic methods offer numerous advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation. In the context of synthesizing fluorinated aminobenzoic acids, catalytic approaches can be employed for various transformations.

As mentioned previously, catalytic C-H activation is a prominent example. Ruthenium and rhodium catalysts are often used to direct the functionalization of the C-H bond ortho to a directing group, such as a carboxylic acid. This allows for the direct introduction of substituents without the need for multi-step sequences involving blocking and deblocking steps.

Catalytic hydrogenation is another crucial technique, particularly for the reduction of nitro groups to amines. This is a key step in many synthetic routes to aminobenzoic acids and is often carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. google.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.

One of the key principles of green chemistry is waste prevention . One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are an excellent example of this principle in action. The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides mentioned earlier is a case in point, as it avoids the need for purification of intermediates, thereby reducing solvent usage and waste generation. sioc-journal.cn This approach is described as an environmentally friendly, green synthetic route. sioc-journal.cn

The use of safer solvents and auxiliaries is another important aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The use of water as a solvent, where possible, is a much greener alternative. A one-pot green catalytic preparation of 3-aminobenzoic acid has been developed using subcritical water as the reaction medium. mdpi.com

Catalysis is also a cornerstone of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions, as the catalyst is used in small amounts and can, in principle, be recycled.

Furthermore, the development of biosynthetic routes represents a significant advancement in the green synthesis of aminobenzoic acids. mdpi.comresearchgate.net These methods utilize microorganisms or enzymes to produce the target compounds from renewable feedstocks like glucose, operating under mild conditions and avoiding the use of harsh reagents and solvents. mdpi.comresearchgate.net The biosynthesis of aminobenzoic acids can proceed via the shikimate pathway, a central metabolic route in plants and microorganisms. mdpi.com

Considerations for Scalable Organic Synthesis and Process Chemistry

The successful transition of a synthetic route from laboratory-scale to industrial production for this compound and its analogues necessitates a thorough evaluation of several critical factors. Process chemistry aims to develop a safe, cost-effective, and environmentally benign manufacturing process that consistently delivers the target compound with the desired purity and yield. Key considerations include the selection of starting materials, optimization of reaction conditions, and the development of efficient and scalable work-up and purification procedures.

Alternative approaches, such as nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, can offer a more scalable route. The development of continuous flow processes for the synthesis of fluorinated amino acids represents a significant advancement in addressing the challenges of large-scale production, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation. chemistryviews.org

The synthesis of analogues, such as 2-amino-3-methyl-5-chlorobenzoic acid, provides valuable insights into scalable methodologies. A common strategy involves a multi-step sequence starting from a readily available substituted toluene (B28343). google.compatsnap.com This typically includes nitration, followed by reduction of the nitro group to an amine, and subsequent halogenation. Each of these steps presents its own set of challenges for industrial-scale production.

For example, nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of unwanted byproducts. google.com The choice of nitrating agent (e.g., nitric acid) and reaction solvent are critical parameters that need to be optimized for both safety and efficiency. google.com Similarly, catalytic hydrogenation for the reduction of the nitro group is a widely used industrial process, but catalyst selection, loading, and recycling are important economic and environmental considerations. google.com

The final halogenation step also requires careful selection of the halogenating agent to ensure regioselectivity and high yield. google.compatsnap.com Reagents like N-chlorosuccinimide (NCS) are effective but can be expensive for large-scale production. patsnap.com The development of one-pot or telescoping strategies, where intermediates are not isolated, can significantly improve process efficiency by reducing cycle times, solvent usage, and waste generation. sioc-journal.cn

The table below summarizes key parameters from the synthesis of a related analogue, 2-amino-3-methyl-5-chlorobenzoic acid, which can inform the scalable synthesis of this compound.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Nitration | m-Toluic acid | Nitric acid | - | 0 to -20 | - | google.com |

| Hydrogenation | 2-Nitro-3-methylbenzoic acid | H₂, Catalyst | - | - | - | google.com |

| Chlorination | 2-Amino-3-methylbenzoic acid | Dichlorohydantoin, Benzoyl peroxide | N,N-Dimethylformamide | 100 | 87.0 | google.com |

| Chlorination | 2-Amino-3-methylbenzoic acid | Cyanuric chloride | - | 20-40 | 85 | patsnap.com |

Furthermore, the physical properties of the intermediates and the final product, such as solubility and crystallinity, play a crucial role in the design of scalable isolation and purification procedures. Recrystallization is often the preferred method for purification on a large scale due to its cost-effectiveness and ability to deliver high-purity material. The choice of solvent for recrystallization is critical and needs to be carefully selected to ensure high recovery of the product with efficient removal of impurities. google.com

The following table outlines various synthetic approaches for related fluorinated and aminated benzoic acids, highlighting the diversity of methodologies that could be adapted for the synthesis of this compound.

| Target Compound | Synthetic Method | Key Features | Reference |

| 4-Fluorobenzoic acid | Schiemann reaction | Diazotization of a protected 4-aminobenzoic acid followed by treatment with tetrafluoroborate. | wikipedia.org |

| 2-Amino-4-fluorobenzoic acid | Nitration and Reduction | Nitration of a 4-fluorohalogenobenzoic acid followed by catalytic reduction. | google.com |

| 2-Amino-3-fluorobenzoic acid | Ring opening of an isatin | Oxidation of 7-fluoroisatin with hydrogen peroxide in basic solution. | orgsyn.org |

| 2-Amino-5-halogenated-N,3-dimethylbenzamides | One-pot synthesis | A three-step, one-pot process starting from 2-amino-3-methylbenzoic acid. | sioc-journal.cn |

| 2-Fluorobenzoic acids | Nucleophilic fluorination | Nucleophilic fluorination of 1-arylbenziodoxolones. | arkat-usa.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) with Computational Analysis

Detailed experimental and computational vibrational analyses, including FT-IR and Raman spectra, have not been found specifically for 2-amino-3-fluoro-5-methylbenzoic acid in the reviewed literature. Consequently, an assignment of characteristic vibrational modes and an elucidation of its specific intermolecular interactions and hydrogen bonding networks based on this data cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Specific high-resolution 1H and 13C NMR data for this compound, including chemical shift analysis, were not available in the search results. Furthermore, no studies applying two-dimensional NMR techniques for connectivity assignments or solid-state NMR studies for this particular molecule were identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption profile of organic molecules, dictated by the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), provides critical insights into their electronic structure. libretexts.org For many conjugated compounds, these transitions fall within the 200 to 800 nm range of a UV-Vis spectrum. libretexts.org

Theoretical Prediction of Electronic Absorption Spectra (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. This approach calculates the energies of electronic transitions between molecular orbitals. nih.govresearchgate.net For aromatic compounds like this compound, the primary electronic transitions are typically π → π* and n → π* transitions. libretexts.org

Theoretical studies on similar molecules, such as 2-amino-5-fluorobenzoic acid and its derivatives, have been performed using DFT and TD-DFT methods to analyze their vibrational and electronic properties. nih.govresearchgate.net For instance, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, TD-DFT calculations were employed to simulate the UV spectrum, and the results showed good agreement with experimental data. nih.gov These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule. The calculated HOMO-LUMO energy gap is a key parameter, with a smaller gap generally indicating increased reactivity. nih.gov

Table 1: Representative TD-DFT Data for Similar Aromatic Compounds This table is illustrative and based on typical findings for structurally related molecules, as direct data for this compound was not available in the search results.

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| 2-amino-5-bromobenzoic acid | 350 | 0.08 | HOMO -> LUMO (π -> π) |

| 2-amino-5-chlorobenzoic acid | 345 | 0.07 | HOMO -> LUMO (π -> π) |

| 2-amino-5-fluorobenzoic acid | 340 | 0.06 | HOMO -> LUMO (π -> π*) |

Analysis of Chromophoric Behavior and Solvent Effects

The chromophores in this compound, namely the benzene (B151609) ring, the amino group, and the carboxylic acid group, are responsible for its absorption of UV-Vis light. The interaction of these groups and the presence of substituents significantly influence the absorption maxima (λmax).

Solvatochromism, the change in a substance's color or absorption spectrum with a change in solvent polarity, is a key characteristic. Studies on similar molecules, like 2-aminochromone-3-carboxaldehyde and its derivatives, have demonstrated distinct bathochromic (red) shifts in their absorption spectra when moving from nonpolar to polar solvents. researchgate.net This phenomenon suggests intramolecular charge-transfer (ICT) interactions between the solute and solvent molecules. researchgate.net The electronic absorption spectra of proteins, which contain charged amino acids, also show sensitivity to the surrounding environment, with charge transfer transitions being a significant factor. nih.gov For this compound, it is expected that polar solvents would interact with the amino and carboxylic acid groups, leading to shifts in its UV-Vis absorption bands.

Mass Spectrometric Analysis for Molecular Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. Electron ionization (EI) is a common method where the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

The fragmentation pathways of benzoic acid derivatives are influenced by the nature and position of the substituents on the aromatic ring. For ortho-substituted aminobenzoates, a key diagnostic fragmentation is often associated with hydrogen rearrangement, leading to the elimination of a neutral molecule like methanol (B129727) (in the case of a methyl ester). nih.gov In contrast, meta and para isomers may show different primary fragmentation patterns, such as the loss of a methoxy (B1213986) radical. nih.gov

The presence of a fluorine atom, a methyl group, and an amino group on the benzene ring of this compound will dictate its specific fragmentation. Based on general principles observed for related compounds, the following fragmentation patterns can be anticipated:

Decarboxylation: Loss of CO2 from the molecular ion is a common fragmentation for benzoic acids.

Loss of water: If a hydrogen rearrangement is possible, a water molecule might be eliminated.

Cleavage of the methyl group: Loss of a methyl radical (•CH3) is another potential fragmentation pathway.

Ring fragmentation: At higher energies, the aromatic ring itself can fragment.

Computational tools can be used to predict these fragmentation pathways by calculating the energies of potential fragment ions. nih.gov

Table 2: Predicted Key Mass Spectrometric Fragments for this compound (C8H8FNO2, MW: 169.15 g/mol) This table is predictive and based on common fragmentation patterns of similar compounds.

| m/z | Possible Fragment Ion | Formula | Plausible Neutral Loss |

|---|---|---|---|

| 169 | [M]+• | [C8H8FNO2]+• | - |

| 152 | [M - OH]+ | [C8H7FN_O]+ | •OH |

| 124 | [M - COOH]+ | [C7H7FN]+ | •COOH |

| 109 | [M - COOH - CH3]+ | [C6H4FN]+ | •COOH, •CH3 |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of a molecule, from which numerous properties can be derived. For 2-amino-3-fluoro-5-methylbenzoic acid, DFT calculations would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict its equilibrium structure, including bond lengths, bond angles, and dihedral angles.

For this compound, conformational analysis would be particularly important due to the presence of the carboxylic acid (-COOH) and amino (-NH2) groups. Rotation around the C-C and C-N single bonds can lead to different conformers. DFT calculations would identify the global minimum energy conformer, which is the most stable and likely to be the most populated form of the molecule. The planarity of the benzene (B151609) ring would also be confirmed, though slight distortions may occur due to the steric and electronic effects of the substituents.

Table 1: Predicted Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | Data Not Available | ||

| C-N | Data Not Available | ||

| C-C (ring) | Data Not Available | ||

| C=O | Data Not Available | ||

| C-O | Data Not Available | ||

| O-H | Data Not Available | ||

| C-C-C (ring) | Data Not Available | ||

| C-C-F | Data Not Available | ||

| C-C-N | Data Not Available | ||

| O=C-O | Data Not Available | ||

| O=C-O-H |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups would influence the energies of these orbitals. The HOMO would likely be localized on the benzene ring and the amino group, while the LUMO might be centered on the carboxylic acid group.

Table 2: Predicted Frontier Molecular Orbital Properties (Hypothetical)

| Property | Energy (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group. This information provides valuable insights into the molecule's intermolecular interactions and potential sites for chemical reactions.

Theoretical Studies of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and identity.

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. These calculated frequencies correspond to the peaks observed in an infrared (IR) and Raman spectrum. By comparing the theoretical spectrum with an experimental one, a detailed assignment of the vibrational modes to specific atomic motions (e.g., C-H stretching, C=O stretching, N-H bending) can be made. For this compound, characteristic frequencies for the amino, fluoro, methyl, and carboxylic acid groups would be predicted.

Table 3: Predicted Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | Data Not Available |

| N-H Stretch | Data Not Available |

| C=O Stretch | Data Not Available |

| C-F Stretch | Data Not Available |

| C-H Stretch (Aromatic) | Data Not Available |

| C-H Stretch (Methyl) | Data Not Available |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. The calculated shifts are then compared to experimental values, usually by correlating them against the shifts of a reference compound like tetramethylsilane (B1202638) (TMS). This comparison aids in the assignment of signals in the experimental NMR spectrum to specific nuclei within the molecule, confirming its connectivity and chemical environment.

Table 4: Predicted NMR Chemical Shifts (Hypothetical)

| Atom | Calculated Chemical Shift (ppm) |

| ¹³C (Carboxyl) | Data Not Available |

| ¹³C (Aromatic) | Data Not Available |

| ¹³C (Methyl) | Data Not Available |

| ¹H (Carboxyl) | Data Not Available |

| ¹H (Amino) | Data Not Available |

| ¹H (Aromatic) | Data Not Available |

| ¹H (Methyl) | Data Not Available |

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. Organic molecules, in particular, have garnered significant interest due to their large NLO responses, fast switching times, and molecular design flexibility. The NLO properties of a molecule are intrinsically linked to its electronic structure, specifically the distribution and mobility of its π-electrons under the influence of an external electric field.

The key parameters that quantify the NLO response of a molecule are its polarizability (α) and hyperpolarizabilities (β, γ, etc.). While linear polarizability describes the linear response of the molecular dipole moment to an electric field, the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) describe the non-linear responses. For a molecule to exhibit a significant first-order hyperpolarizability, it must be non-centrosymmetric and possess a considerable difference between its ground and excited state dipole moments.

In the case of this compound, the presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH) on the benzene ring suggests the potential for intramolecular charge transfer (ICT), a key feature for enhancing NLO activity. The fluorine and methyl substituents further modulate the electronic properties of the aromatic ring.

Table 1: Illustrative Non-Linear Optical Properties of a Related Compound (para-aminobenzoic acid)

| Property | Value (Monomer) | Value (Dimer) | Unit | Reference |

| Polarizability (α) | 13.86 x 10⁻²⁴ | 29.46 x 10⁻²⁴ | e.s.u. | researchgate.net |

| First-Order Hyperpolarizability (β) | 4.21 x 10⁻³⁰ | 0.18 x 10⁻³⁰ | e.s.u. | researchgate.net |

| Second-Order Hyperpolarizability (γ) | 7.44 x 10⁻³⁶ | 14.32 x 10⁻³⁶ | e.s.u. | researchgate.net |

Note: The data in this table is for para-aminobenzoic acid and is provided for illustrative purposes due to the absence of specific data for this compound.

Aromaticity Indices and Delocalization Analysis (e.g., HOMA)

Aromaticity is a fundamental concept in chemistry, describing the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. While traditionally associated with benzene, aromaticity can be quantified in various molecules using different indices. One of the most widely used geometric descriptors of aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA).

The HOMA index is calculated based on the deviation of bond lengths within a ring from an optimal value, which represents a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system like benzene, while values close to 0 suggest a non-aromatic system with localized double and single bonds. Negative HOMA values can indicate anti-aromatic character. nih.gov

For this compound, the HOMA index of the benzene ring would reflect the influence of the various substituents on the π-electron delocalization. The electron-donating amino group and the electron-withdrawing carboxylic acid and fluoro groups, along with the methyl group, create a complex electronic environment that can affect the bond lengths around the ring and, consequently, the aromaticity.

Table 2: HOMA Index and its Components for Benzene (Reference)

| Parameter | Value | Unit |

| HOMA | 1 | Unitless |

| GEO | 0 | Unitless |

| EN | 0 | Unitless |

Note: This table provides the reference values for benzene. The HOMA index is designed so that benzene has a value of 1.

Solvent Models in Computational Chemical Simulations

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry employs various solvent models to simulate these effects, which can be broadly categorized as explicit and implicit models.

Explicit solvent models treat each solvent molecule individually, providing a detailed and accurate picture of solute-solvent interactions, including specific hydrogen bonds. However, this level of detail comes at a high computational cost.

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally less expensive and are widely used to study the effect of the solvent on molecular geometry, electronic properties, and reaction energetics. The Polarizable Continuum Model (PCM) is a popular and versatile implicit solvent model.

For this compound, the choice of solvent would be crucial in determining its properties. For example, in a polar protic solvent, the amino and carboxylic acid groups can form hydrogen bonds, which would affect the molecule's conformation and reactivity. Studies on related molecules like ortho-aminobenzoic acid and para-aminobenzoic acid have demonstrated the significant role of solvent interactions. nih.govacs.org For example, research on p-aminobenzoic acid has shown that its solubility is highly dependent on the solvent's polarity and pH. solubilityofthings.com The use of solvent models in computational studies of substituted benzoic acids has been instrumental in understanding their acidity and self-association in different media. ucl.ac.uk

The selection of an appropriate solvent model is therefore a critical step in the computational investigation of this compound to obtain results that are relevant to real-world chemical systems.

Reactivity Profiles and Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The regioselectivity of this reaction on 2-amino-3-fluoro-5-methylbenzoic acid is determined by the directing effects of the existing substituents. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups (except halogens) direct to the meta position. pressbooks.pub

The directing effects of the substituents on the this compound ring are as follows:

2-Amino (-NH2): A strongly activating group that directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org

3-Fluoro (-F): A weakly deactivating group that, due to its ability to donate a lone pair of electrons through resonance, also directs ortho and para. libretexts.orgorganicchemistrytutor.com

5-Methyl (-CH3): A weakly activating group that directs ortho and para. minia.edu.eg

1-Carboxylic acid (-COOH): A moderately deactivating group that directs meta. organicchemistrytutor.com

Therefore, the directing effects of the activating amino, methyl, and fluoro groups converge, strongly favoring electrophilic attack at the C6 and C4 positions. The C6 position is particularly activated as it is para to the strongly activating amino group and ortho to the methyl group.

Interactive Table: Directing Effects of Substituents in this compound

| Substituent (Position) | Effect on Reactivity | Directing Influence | Favored Positions for EAS |

|---|---|---|---|

| -COOH (C1) | Deactivating | Meta | C3, C5 (Blocked) |

| -NH2 (C2) | Strongly Activating | Ortho, Para | C6, C4 (Weakly), C3 (Blocked) |

| -F (C3) | Weakly Deactivating | Ortho, Para | C4, C6 |

| -CH3 (C5) | Weakly Activating | Ortho, Para | C4, C6 |

Nucleophilic Substitution Reactions Involving the Aromatic Ring System

Nucleophilic Aromatic Substitution (SNAr) is less common than EAS and typically requires two main features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org

In this compound, the fluorine atom at the C3 position can potentially act as a leaving group. In the context of SNAr reactions, fluoride is an effective leaving group because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine; the subsequent cleavage of the strong C-F bond is a faster step that restores aromaticity. stackexchange.commasterorganicchemistry.comyoutube.com

Oxidation and Reduction Pathways of the Amino and Carboxylic Acid Functionalities

The functional groups of this compound can undergo various oxidation and reduction reactions.

Oxidation Pathways:

Amino Group: The primary amino group is susceptible to oxidation. While direct oxidation can lead to a variety of products, a relevant synthetic pathway for analogous compounds involves the oxidative cleavage of an isatin precursor. For instance, 7-fluoroisatin can be treated with hydrogen peroxide in a basic solution to yield 2-amino-3-fluorobenzoic acid. orgsyn.org Similarly, 5-fluoro-1H-indole-2,3-dione is oxidized with hydrogen peroxide under alkaline conditions to produce 2-amino-5-fluorobenzoic acid. google.com

Carboxylic Acid Group: The carboxylic acid functionality is in a high oxidation state and is generally resistant to further oxidation.

Methyl Group: The methyl group can be oxidized to a carboxylic acid under harsh conditions, for example, using potassium permanganate. However, such strong oxidizing agents would likely also degrade the amino group and the aromatic ring.

Reduction Pathways:

Carboxylic Acid Group: The carboxylic acid can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4).

Nitro Group Reduction (Synthetic Precursor): In the synthesis of related compounds, a common step is the reduction of a nitro group to an amino group. For example, 2-nitro-3-methylbenzoic acid can be reduced via catalytic hydrogenation to form 2-amino-3-methylbenzoic acid. google.com This highlights a key reductive pathway relevant to the synthesis of the title compound's structural analogs.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org This reaction is a cornerstone of modern organic synthesis, particularly for creating biaryl structures. tcichemicals.com

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend: I > Br > OTf >> Cl > F. tcichemicals.com The carbon-fluorine bond is typically very strong and unreactive under standard Suzuki-Miyaura conditions. Therefore, this compound itself would not be a suitable substrate for this reaction using the fluoro group as the leaving group.

For the compound to participate in such cross-coupling reactions, it would need to be modified to include a more reactive leaving group, such as bromine or iodine. For example, a related compound, 2-amino-3-bromo-6-fluoro-5-methylbenzoic acid, would be expected to undergo Suzuki coupling at the C-Br bond, allowing for the introduction of various aryl or vinyl groups at that position. nih.gov The use of specialized catalysts and conditions is often required to achieve cross-coupling with less reactive aryl chlorides, and even more so for aryl fluorides.

Derivatization Reactions of the Carboxylic Acid and Amino Groups

The carboxylic acid and amino groups are versatile handles for a wide range of derivatization reactions.

Esterification: The carboxylic acid group can be readily converted into an ester. This can be achieved through Fischer esterification by reacting the acid with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (e.g., using thionyl chloride), which then reacts readily with an alcohol to form the corresponding ester. google.com A patent describes the conversion of 5-fluoro-2-methylbenzoic acid to its methyl ester following a nitration step. google.com

Amidation: The carboxylic acid can be transformed into an amide by reaction with a primary or secondary amine. This transformation typically requires activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using a peptide coupling reagent. A one-pot synthesis method has been reported for converting 2-amino-3-methylbenzoic acid into various amides. sioc-journal.cn When performing these reactions, the amino group on the ring may require protection to prevent undesired side reactions, such as intermolecular amidation.

The primary aromatic amino group at the C2 position is a key site for chemical modification via diazotization. Treatment of the amino group with nitrous acid (HNO2), typically generated in situ from sodium nitrite and a strong acid, converts it into a diazonium salt (-N2+). masterorganicchemistry.com

Aryl diazonium salts are exceptionally useful synthetic intermediates because the dinitrogen group (N2) is an excellent leaving group. This allows for its replacement by a wide array of nucleophiles in reactions such as:

Sandmeyer Reactions: Using copper(I) salts, the diazonium group can be replaced by -Cl, -Br, or -CN. masterorganicchemistry.com

Schiemann Reaction: Heating the corresponding tetrafluoroborate salt (ArN2+BF4-) replaces the diazonium group with -F. masterorganicchemistry.com

Other Transformations: The diazonium group can also be substituted with -I (using KI), -OH (by heating in aqueous acid), and -H (using hypophosphorous acid, H3PO2). masterorganicchemistry.com

These transformations provide a powerful platform for introducing a diverse range of functional groups onto the aromatic ring, starting from the amino functionality. For instance, a method for preparing 5-bromo-3-fluoro-2-methylbenzoate involves the diazotization of a methyl 2-methyl-3-amino-5-bromobenzoate precursor. google.com

Interactive Table: Common Transformations of Aryl Diazonium Salts

| Reagent(s) | Product Functional Group | Reaction Name (if applicable) |

|---|---|---|

| CuCl / HCl | -Cl | Sandmeyer Reaction |

| CuBr / HBr | -Br | Sandmeyer Reaction |

| CuCN / KCN | -CN | Sandmeyer Reaction |

| HBF4, then heat | -F | Schiemann Reaction |

| KI | -I | - |

| H2O, H+, heat | -OH | - |

| H3PO2 | -H | - |

Derivatization Strategies and Synthesis of Novel Analogues

Synthesis of Substituted Anilino and Anilide Frameworks

The amino group of 2-amino-3-fluoro-5-methylbenzoic acid is a key handle for the construction of substituted anilino and anilide frameworks. These reactions are fundamental in medicinal chemistry for the generation of compound libraries for drug discovery programs.

One common strategy involves the acylation of the amino group to form anilide derivatives. For instance, the reaction of a related compound, 5-fluoro-2-methoxy-benzoic acid, with a chlorinating agent yields 5-fluoro-2-methoxy-benzoyl chloride. This activated acid chloride can then be coupled with an aminomethyl-containing benzoic acid to produce a complex anilide. google.com This type of amide bond formation is a widely used transformation in organic synthesis.

Similarly, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported starting from 2-amino-3-methylbenzoic acid. This one-pot, three-step process involves the initial formation of an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, followed by aminolysis with methylamine (B109427) to give 2-amino-N,3-dimethylbenzamide. The final step is an electrophilic aromatic substitution using N-halosuccinimides to introduce a halogen at the 5-position. sioc-journal.cn This method highlights the utility of the amino and carboxylic acid groups in forming heterocyclic intermediates that can be further functionalized.

The following table summarizes representative reactions for the synthesis of substituted anilino and anilide frameworks:

| Starting Material | Reagents | Product | Reference |

| 5-Fluoro-2-methoxy-benzoic acid | 1. Chlorinating agent 2. 4-(Aminomethyl)benzoic acid | 4-[[(5-Fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid | google.com |

| 2-Amino-3-methylbenzoic acid | 1. Bis(trichloromethyl) carbonate 2. Methylamine 3. N-Halosuccinimide | 2-Amino-5-halogenated-N,3-dimethylbenzamides | sioc-journal.cn |

Formation of Complex Heterocyclic Systems Utilizing this compound as a Precursor

The strategic placement of the amino and carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules.

The synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids has been achieved using a synthetic approach that involves the masking of the oxo function of the 4(3H)-pyrimidinone ring. rsc.org This strategy relies on an aromatic nucleophilic substitution reaction as the key step, demonstrating a pathway to complex amino acid derivatives. rsc.org

Anthranilic acids, including 2-amino-3-fluorobenzoic acid, are important intermediates for preparing various heterocycles. orgsyn.org The development of new synthetic methods for 2,3-benzodiazepines has been a focus of medicinal chemistry. nih.gov One approach involves the synthesis of 4-aryl-2,3-benzodiazepin-1-ones, which are regioisomers of the well-studied 1-aryl-2,3-benzodiazepine-4-ones. nih.gov The synthesis of 2-aminobenzophenones is a key step in the preparation of 1,4-benzodiazepines. wum.edu.pl These precursors can be synthesized through various methods, including Friedel-Crafts acylation and Grignard reactions. wum.edu.pl

2-Amino-3-fluorobenzoic acid is a crucial precursor for the synthesis of fluoroacridines. orgsyn.org These fluoroacridines can be further transformed into valuable tridentate ligands like Acriphos. orgsyn.org The synthesis of these complex molecules highlights the importance of fluorinated anthranilic acids in the development of advanced materials and catalysts.

Preparation of Radiolabeled Analogues for Advanced Imaging Research

The development of radiolabeled compounds is essential for non-invasive imaging techniques like Positron Emission Tomography (PET). The synthesis of radiolabeled analogues of amino acids is of particular interest for tumor imaging.

A study describes the synthesis and radiolabeling of (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid. nih.gov These compounds were synthesized from enantiomerically pure (S)- and (R)-α-methyl-serine. The synthetic route provided cyclic sulfamidate precursors suitable for no-carrier-added nucleophilic [18F]fluorination, resulting in high decay-corrected yields and radiochemical purity. nih.gov

Another example is the preparation of the trans-stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid as potential PET imaging agents. nih.gov The synthesis started from a racemic triflate and involved an SN2 inversion hydrolysis to a fluorohydrin, which was then converted to an unstable triflate precursor for radiosynthesis. nih.gov

The following table provides examples of radiolabeled analogues and their precursors:

| Radiolabeled Analogue | Precursor for Radiolabeling | Isotope | Reference |

| (R)- and (S)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid | Cyclic sulfamidate precursors | 18F | nih.gov |

| trans-1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid | Racemic triflate | 18F | nih.gov |

Advanced Applications in Chemical Research and Materials Science

Role as a Key Building Block in the Construction of Complex Organic Architectures

The unique substitution pattern of 2-amino-3-fluoro-5-methylbenzoic acid, featuring an amine, a carboxylic acid, and a fluorine atom on a toluene (B28343) backbone, makes it a versatile starting material for the synthesis of a variety of complex organic molecules. The reactivity of the amine and carboxylic acid groups can be selectively manipulated to build intricate molecular scaffolds. For instance, the carboxylic acid can be converted to its corresponding methyl ester, methyl 2-amino-3-fluoro-5-methylbenzoate, through esterification with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. evitachem.com This transformation is a common strategy to protect the carboxylic acid group while further reactions are carried out on the amino group or the aromatic ring.

The presence of the fluorine atom ortho to the amino group influences the reactivity and conformation of the molecule, a feature that can be exploited in the design of novel compounds. This strategic placement of a fluorine atom can induce specific folding patterns or intermolecular interactions, which are crucial in the design of molecules with specific biological activities or material properties.

Intermediates in Materials Science Research and Development

In the realm of materials science, this compound and its derivatives are investigated for their potential to impart desirable properties to advanced materials. The polarity and hydrogen bonding capabilities introduced by the amino and carboxylic acid groups, combined with the unique electronic properties of the fluorine atom, make these compounds interesting candidates for the development of new materials.

The synthesis of novel liquid crystal compounds often involves the use of specialized building blocks to fine-tune the mesomorphic properties of the final material. While direct and extensive research on the application of this compound in commercially available LCDs is not widely documented, its structural motifs are relevant to the design of new liquid crystalline materials. The rigid core provided by the benzene (B151609) ring, along with the polar functional groups, are key features for creating molecules that can self-assemble into the ordered phases required for liquid crystal behavior.

Research in this area often focuses on the synthesis of new mesogens by incorporating fluorinated aromatic compounds. The fluorine substituent can influence properties such as dielectric anisotropy, viscosity, and clearing points, which are critical parameters for the performance of LCDs. The general synthetic utility of fluorinated benzoic acids suggests that this compound could be a valuable intermediate in the synthesis of next-generation liquid crystal materials.

The principles of polymer chemistry often leverage monomers with specific functional groups to build polymers with desired characteristics. The bifunctional nature of this compound (with its amino and carboxylic acid groups) allows it to be considered as a monomer for the synthesis of specialty polyamides or other condensation polymers. The incorporation of the fluorinated aromatic ring into the polymer backbone could enhance thermal stability, chemical resistance, and modify the optical and dielectric properties of the resulting material.

While specific examples of polymers derived directly from this compound are not prevalent in publicly available literature, the broader class of fluorinated aromatic diamines and diacids is known to be used in the production of high-performance polymers. Therefore, it is plausible that this compound could be utilized in research settings for the development of novel polymers with tailored properties.

Ligand Synthesis for Catalysis and Coordination Chemistry

The amino and carboxylic acid groups of this compound make it an excellent candidate for the synthesis of novel ligands for use in catalysis and coordination chemistry. sigmaaldrich.com These functional groups can coordinate to metal centers, forming stable complexes that can exhibit catalytic activity. The electronic properties of the ligand can be fine-tuned by the presence of the fluorine and methyl substituents on the aromatic ring, which in turn can influence the reactivity of the metal center.

The synthesis of such ligands often involves the reaction of the amino or carboxylic acid group with other organic fragments to create multidentate ligands. These ligands can then be used to sequester metal ions, act as catalysts in a variety of organic transformations, or form coordination polymers with interesting structural and functional properties.

Development of Advanced Chemical Probes and Research Tools

The development of chemical probes and research tools often requires molecules with specific properties, such as fluorescence or the ability to selectively interact with biological targets. The fluorinated aromatic core of this compound can serve as a scaffold for the construction of such probes. The fluorine atom can be a useful spectroscopic marker in ¹⁹F NMR studies, allowing researchers to monitor the probe's environment and interactions without the background noise present in ¹H NMR.

Furthermore, the amino group provides a convenient handle for the attachment of fluorophores, affinity tags, or other reporter groups. While detailed studies describing the use of this compound as a platform for specific chemical probes are not extensively documented, its structural features align with the design principles commonly used in this field. Its utility as a building block allows for its incorporation into larger, more complex systems designed for specific research applications.

Q & A

What are the established synthetic routes for 2-amino-3-fluoro-5-methylbenzoic acid, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis of fluorinated benzoic acid derivatives typically involves nucleophilic fluorination or directed ortho-metalation strategies. For this compound, plausible routes include:

- Nucleophilic fluorination of precursor bromo- or nitro-substituted benzoic acids using reagents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

- Regioselective functionalization via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the methyl group, followed by fluorination .

Critical Factors: - Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency and regioselectivity.

- Temperature control minimizes side reactions like defluorination or over-alkylation.

- Catalytic systems (e.g., Pd for cross-coupling) must tolerate amino and carboxylic acid groups.

What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR identifies methyl (-CH₃) and amino (-NH₂) protons, with splitting patterns revealing substituent positions.

- ¹⁹F NMR confirms fluorine incorporation (δ ≈ -110 to -120 ppm for aromatic F) .

- IR Spectroscopy:

- Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

- HPLC-MS:

- Reversed-phase C18 columns with acidic mobile phases (0.1% formic acid) resolve polar impurities.

- ESI-MS in negative mode detects [M-H]⁻ ions (m/z 168–170 for C₈H₈FNO₂) .

How does the substituent pattern of this compound influence its reactivity compared to structural analogs?

Level: Advanced

Methodological Answer:

The meta -fluoro and para -methyl groups relative to the amino moiety create unique electronic and steric effects:

- Electronic Effects:

- Steric Effects:

- The 3-fluoro and 5-methyl groups hinder electrophilic attack at the benzene ring, favoring reactions at the 2-amino position .

Comparison with Analogs:

- The 3-fluoro and 5-methyl groups hinder electrophilic attack at the benzene ring, favoring reactions at the 2-amino position .

- 2-Amino-5-fluorobenzoic acid lacks the methyl group, reducing steric hindrance and altering regioselectivity in coupling reactions .

- 3-Amino-5-fluorobenzoic acid shows distinct hydrogen-bonding capabilities due to amino-fluoro proximity .

What challenges arise in achieving regioselective fluorination during synthesis, and how can they be addressed?

Level: Advanced

Methodological Answer:

Challenges:

- Competing fluorination at undesired positions due to similar activation energies of substituents.

- Degradation of the amino group under harsh fluorination conditions (e.g., high-temperature HF).

Solutions: - Protecting Groups: Temporarily protect the amino group with Boc or Fmoc to prevent side reactions .

- Directed Ortho-Metalation: Use lithium bases to direct fluorination to specific positions via intermediate lithiated species .

- Microwave-Assisted Synthesis: Shortens reaction time, reducing decomposition risks .

How is this compound utilized as an intermediate in medicinal chemistry?

Level: Advanced

Methodological Answer:

- Drug Candidate Synthesis:

- Coupling with heterocycles (e.g., pyridine, imidazole) via amide bonds to create kinase inhibitors or antimicrobial agents .

- Functionalization of the amino group to introduce sulfonamide or urea moieties for enhanced bioavailability .

- Biological Activity Studies:

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Common Contradictions:

- Discrepancies in IC₅₀ values across studies due to assay conditions (e.g., pH, solvent).

- Variability in cell permeability reported in different models.

Resolution Strategies: - Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase studies) and control compounds .

- Metabolic Stability Testing: Compare half-lives in microsomal assays (human vs. rodent) to contextualize in vivo results .

- Computational Modeling: Perform docking studies to rationalize structure-activity relationships (e.g., fluorine’s role in π-stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.